Photoacoustic contrast agent-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

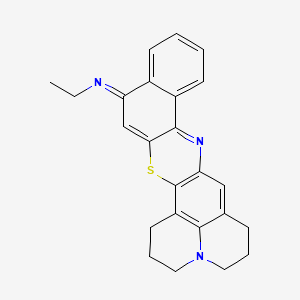

Molecular Formula |

C24H23N3S |

|---|---|

Molecular Weight |

385.5 g/mol |

IUPAC Name |

N-ethyl-3-thia-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-imine |

InChI |

InChI=1S/C24H23N3S/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3 |

InChI Key |

JGWZURGVCHXFAR-UHFFFAOYSA-N |

Canonical SMILES |

CCN=C1C=C2C(=NC3=C(S2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Indocyanine Green (ICG) for Photoacoustic Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) is a cyanine (B1664457) dye approved by the Food and Drug Administration (FDA) for various diagnostic applications.[1][2][3] Its strong absorption in the near-infrared (NIR) region, typically around 800 nm, makes it a valuable contrast agent for photoacoustic imaging, a modality that provides high-resolution images at significant tissue depths.[4][5][6] This guide provides a detailed overview of the synthesis, purification, and characterization of ICG for use as a photoacoustic contrast agent.

Core Properties of Indocyanine Green

ICG's utility as a photoacoustic contrast agent stems from its photophysical properties. It exhibits a peak spectral absorption at approximately 800 nm, falling within the "optical window" where light can penetrate biological tissues most effectively.[1][3] Upon absorption of light, ICG efficiently converts this energy into heat, generating the photoacoustic effect. While ICG itself is a useful contrast agent, its in vivo applications can be limited by rapid clearance from the bloodstream and instability.[5][6][7] To overcome these limitations, ICG is often encapsulated within nanoparticles, which can enhance its photostability, circulation time, and photoacoustic signal intensity.[1][7][8]

| Property | Value | Reference |

| Peak Absorption (in blood plasma) | ~800 nm | [3] |

| Fluorescence Emission (in blood) | ~830 nm | [3] |

| Half-life in circulation | 150-180 seconds | [3] |

| Quantum Yield (free ICG) | 1.3% | [1] |

Synthesis of Indocyanine Green

The synthesis of Indocyanine green typically involves a multi-step chemical process. A common method is the condensation reaction between specific heterocyclic precursors. The following is a generalized workflow based on publicly available patent literature.

Experimental Protocol: One-Step Condensation Synthesis of ICG

A reported one-step condensation method for the synthesis of ICG boasts a high yield of 92%.[2] While the specific proprietary details are often protected, the general principle involves the reaction of precursor molecules in a suitable solvent system, followed by precipitation and purification of the final product.

A more detailed, multi-step synthesis process is often employed in industrial-scale production, as outlined in patent documents. This process ensures high purity of the final compound.

Experimental Protocol: Multi-Step Synthesis of Indocyanine Green

This process involves the synthesis of an intermediate compound, followed by a condensation reaction to form crude ICG.

Step 1: Synthesis of 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate

-

React 1,1,2-trimethyl-1H-benzo[e]indole with 1,4-butane sultone.

-

The reaction can be carried out in a high-boiling solvent such as anisole (B1667542) or xylene, or in the absence of a solvent.[9][10]

Step 2: Condensation Reaction to form Crude Indocyanine Green

-

React the intermediate from Step 1 with a compound such as N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide or a similar pentadienyl derivative.[9][10]

-

This condensation is typically performed in the presence of sodium acetate (B1210297) and a solvent like methanol (B129727) or acetonitrile, with the addition of acetic anhydride.[9][10]

-

The reaction is generally heated to a temperature between 40°C and 70°C.[9][10]

Purification of Indocyanine Green

High purity of ICG is crucial for its use in biomedical applications to avoid toxicity from residual reactants and byproducts. The purification process for ICG typically involves crystallization and extraction.

Experimental Protocol: Purification by Crystallization

-

The crude ICG obtained from the synthesis step is suspended in a mixture of isopropanol (B130326) and water.[9]

-

The suspension is heated to dissolve the crude product completely. The pH may be adjusted to a range of 7.5-8.5 using a sodium hydroxide (B78521) solution.[9]

-

The solution is then cooled, and more isopropanol is added to induce crystallization.[9]

-

The mixture is further cooled to room temperature and stirred to allow for complete precipitation of the purified ICG.[9]

-

The purified product is collected by filtration and washed with isopropanol.[9]

Experimental Protocol: Purification by Extraction

-

An alternative or additional purification step involves extraction with an ester solvent, such as ethyl acetate.[10]

-

The crude ICG can also be purified using a mixture of water and a ketonic solvent like acetone.[10]

For ICG conjugates, such as those with antibodies, size-exclusion high-performance liquid chromatography (SE-HPLC) is often employed to separate the desired conjugate from aggregates and unconjugated dye.[11]

Formulation of ICG-Based Nanoparticles for Enhanced Photoacoustic Imaging

To improve its in vivo performance, ICG is often encapsulated in nanoparticles. This can lead to enhanced photostability and a stronger photoacoustic signal.

Experimental Protocol: Encapsulation of ICG in Mesoporous Silica (B1680970) Nanoparticles (MSNs)

-

Mesoporous silica nanoparticles are functionalized, for example, with amine (NH2) or phosphonate (B1237965) (PO3) groups.[7]

-

The functionalized MSNs are then incubated with a solution of ICG to allow for loading of the dye into the pores of the nanoparticles.[7]

-

Physical modifications, such as coating with a lipid bilayer or layer-by-layer polyelectrolyte deposition, can be performed to further stabilize the loaded ICG.[7]

| Nanoparticle Formulation | ICG Loading Capacity (wt%) | ICG Release in 48h (in PBS) | In Vitro Photoacoustic Signal Enhancement (vs. free ICG) |

| NH2-MSNs | 16.5% | 5% | 4-fold |

| PO3-MSNs | 3.5% | - | - |

| Lipid Bilayer-MSNs | ~9% | <10% | - |

| Layer-by-Layer-MSNs | ~9% | <10% | 4-fold |

Data synthesized from[7]

References

- 1. Formulation of long-wavelength indocyanine green nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indocyanine green - Wikipedia [en.wikipedia.org]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

- 6. Photoacoustic imaging enhanced by indocyanine green-conjugated single-wall carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient photoacoustic imaging using indocyanine green (ICG) loaded functionalized mesoporous silica nanoparticles - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2022200991A1 - Process for preparing indocyanine green - Google Patents [patents.google.com]

- 10. WO2017093889A1 - An improved process for the preparation of indocyanine green - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

The Genesis of Sound from Light: A Technical Guide to Photoacoustic Signal Generation with Contrast Agent-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of photoacoustic (PA) signal generation, with a specific focus on the role and function of "Photoacoustic Contrast Agent-1" (PCA-1), a model designation for a typical nanoparticle-based contrast agent. This document provides a comprehensive overview of the underlying physics, quantitative performance metrics of various contrast agents, and detailed experimental protocols for their evaluation.

The Photoacoustic Effect: A Symphony of Light and Sound

The photoacoustic effect is a physical phenomenon wherein light energy is converted into acoustic waves. This process forms the foundation of photoacoustic imaging (PAI), a hybrid imaging modality that combines the high contrast of optical imaging with the deep penetration and high resolution of ultrasound.[1][2] The signal generation cascade can be broken down into a series of sequential events:

-

Pulsed Laser Excitation: The process begins with the irradiation of the target tissue with a short-pulsed laser, typically in the nanosecond range.[3] The selection of the laser wavelength is critical and is often chosen to be within the near-infrared (NIR) window (650–1350 nm) to maximize tissue penetration due to reduced light scattering and absorption by endogenous chromophores like hemoglobin and water.[3][4]

-

Optical Absorption: As the laser pulse propagates through the tissue, a portion of the light energy is absorbed by molecules known as chromophores. In biological tissues, endogenous chromophores include hemoglobin, melanin, and lipids.[1] However, the intrinsic contrast provided by these molecules can be insufficient for clear visualization of specific targets. This is where exogenous photoacoustic contrast agents play a pivotal role.

-

Non-Radiative Relaxation and Thermoelastic Expansion: Upon absorbing the light energy, the contrast agent molecules transition to an excited electronic state. The majority of these excited molecules then rapidly relax back to their ground state through non-radiative decay pathways, releasing the absorbed energy as heat.[5] This rapid, localized heating, on the order of millikelvins, causes a transient thermoelastic expansion of the contrast agent and the surrounding tissue.[2][6]

-

Acoustic Wave Generation and Detection: The rapid expansion and subsequent contraction of the heated volume generates a pressure wave, which propagates through the tissue as a broadband ultrasonic wave.[2][3] These acoustic waves are then detected by conventional ultrasound transducers positioned on the surface of the tissue. The time-of-flight of the acoustic signal from its origin to the transducer provides information about the depth of the absorbing source.

The initial pressure amplitude (

P0P0=Γ⋅ηth⋅μa⋅Fwhere:

-

Γ is the Grüneisen parameter, a dimensionless factor that describes the conversion efficiency of heat energy to pressure. It is dependent on the thermoelastic properties of the medium.

-

ηth is the heat conversion efficiency, representing the fraction of absorbed light energy that is converted into heat.

-

μa is the optical absorption coefficient of the contrast agent at the excitation wavelength. A higher absorption coefficient leads to a stronger photoacoustic signal.

-

F is the laser fluence, which is the optical energy delivered per unit area.

The following diagram illustrates the sequential steps involved in photoacoustic signal generation.

The Role of this compound

This compound (PCA-1) is a representative exogenous contrast agent designed to enhance the photoacoustic signal from a specific region of interest, thereby improving the sensitivity and specificity of photoacoustic imaging.[7] Nanoparticle-based contrast agents, such as gold nanorods, carbon nanotubes, and organic dye-loaded nanoparticles, are particularly effective due to their high optical absorption and tunable properties.[1][8]

The primary mechanisms by which PCA-1 enhances the photoacoustic signal are:

-

High Molar Extinction Coefficient: PCA-1 is engineered to have a very high molar extinction coefficient in the NIR window. This intrinsic property allows it to absorb significantly more light energy at the excitation wavelength compared to endogenous chromophores, leading to a much stronger photoacoustic signal.

-

Efficient Heat Conversion: PCA-1 is designed to have a low fluorescence quantum yield, meaning that the majority of the absorbed energy is released as heat rather than light. This high heat conversion efficiency directly contributes to a larger thermoelastic expansion and a more intense acoustic wave.

-

Targeting Specificity: PCA-1 can be functionalized with targeting ligands, such as antibodies or peptides, that specifically bind to molecular markers associated with a particular disease state, for example, cancer cells. This targeting capability allows for the accumulation of the contrast agent at the site of interest, leading to a localized and enhanced photoacoustic signal that can delineate diseased tissue from healthy tissue.

The following diagram illustrates the logical relationship between the properties of PCA-1 and the resulting signal enhancement.

Quantitative Comparison of Photoacoustic Contrast Agents

The performance of different photoacoustic contrast agents can be quantitatively compared based on several key metrics. The following table summarizes typical performance characteristics for various classes of contrast agents.

| Contrast Agent Class | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Fluorescence) | Typical Signal Enhancement (fold) | Biocompatibility |

| Organic Dyes (e.g., ICG) | ~10⁵ | Low (~0.02) | 2 - 5 | Good |

| Gold Nanorods | >10⁹ | Very Low | 10 - 100 | Good (with coating) |

| Carbon Nanotubes | ~10⁶ | Very Low | 5 - 20 | Moderate |

| Semiconducting Polymer Nanoparticles | >10⁷ | Low | 10 - 50 | Good |

| Copper Sulfide Nanoparticles | ~10⁸ | Very Low | 10 - 30 | Good |

Note: The signal enhancement is highly dependent on the specific formulation, concentration, and in vivo model. The values presented are illustrative.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and in vivo evaluation of a model photoacoustic contrast agent, gold nanorods (AuNRs), which serve as a proxy for PCA-1.

Synthesis of Gold Nanorod Contrast Agents (Seed-Mediated Growth)

This protocol describes a common method for synthesizing gold nanorods with tunable aspect ratios.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Cetyltrimethylammonium bromide (CTAB)

-

Ascorbic acid

-

Silver nitrate (B79036) (AgNO₃)

-

Deionized water

Procedure:

-

Seed Solution Preparation:

-

Add 250 µL of 0.01 M HAuCl₄ to 9.75 mL of 0.1 M CTAB solution in a flask.

-

While stirring vigorously, inject 600 µL of freshly prepared, ice-cold 0.01 M NaBH₄.

-

The solution will turn brownish-yellow, indicating the formation of seed nanoparticles.

-

Keep the seed solution undisturbed for at least 30 minutes before use.

-

-

Growth Solution Preparation:

-

In a separate flask, add 50 mL of 0.1 M CTAB, 2.1 mL of 0.01 M HAuCl₄, and 300 µL of 0.01 M AgNO₃.

-

Gently mix the solution until it becomes colorless.

-

Add 320 µL of 0.1 M ascorbic acid. The solution will remain colorless.

-

-

Nanorod Growth:

-

Add 24 µL of the seed solution to the growth solution.

-

Gently mix and leave the solution undisturbed overnight. The color will gradually change to a deep reddish-brown.

-

-

Purification:

-

Centrifuge the nanorod solution at 10,000 rpm for 10 minutes.

-

Discard the supernatant and resuspend the pellet in deionized water.

-

Repeat the centrifugation and resuspension steps twice to remove excess CTAB.

-

Characterization of Gold Nanorods

Instrumentation:

-

UV-Vis-NIR Spectrophotometer

-

Transmission Electron Microscope (TEM)

Procedure:

-

UV-Vis-NIR Spectroscopy:

-

Dilute the purified AuNR solution with deionized water.

-

Acquire the absorption spectrum from 400 nm to 1100 nm.

-

The spectrum should show two distinct plasmon resonance peaks: a transverse peak around 520 nm and a longitudinal peak in the NIR region (typically 700-900 nm), confirming the anisotropic shape.

-

-

Transmission Electron Microscopy:

-

Place a drop of the diluted AuNR solution onto a carbon-coated copper grid and allow it to dry.

-

Image the nanorods using a TEM to determine their size, shape, and aspect ratio.

-

In Vivo Photoacoustic Imaging Protocol

This protocol outlines the steps for evaluating the contrast enhancement of AuNRs in a tumor-bearing mouse model.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenograft model)

-

Purified and sterile AuNR solution (e.g., coated with PEG for biocompatibility)

-

Photoacoustic imaging system

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Pre-injection Imaging:

-

Anesthetize the mouse and place it on the imaging stage.

-

Acquire baseline photoacoustic images of the tumor region at the excitation wavelength corresponding to the longitudinal plasmon resonance peak of the AuNRs.

-

-

Contrast Agent Administration:

-

Inject a sterile solution of PEG-coated AuNRs intravenously via the tail vein (typically 100-200 µL).

-

-

Post-injection Imaging:

-

Acquire photoacoustic images of the tumor region at various time points post-injection (e.g., 1, 4, 8, 24 hours) to monitor the accumulation of the contrast agent.

-

-

Data Analysis:

-

Quantify the photoacoustic signal intensity within the tumor region of interest (ROI) before and after contrast agent injection.

-

Calculate the signal enhancement as the ratio of the post-injection signal to the pre-injection signal.

-

The following diagram provides a workflow for the experimental evaluation of a photoacoustic contrast agent.

Conclusion

The generation of a photoacoustic signal is a multi-step process initiated by light absorption and culminating in the production of an acoustic wave. Exogenous contrast agents, such as the conceptual PCA-1, are instrumental in enhancing this signal for improved biomedical imaging. By possessing a high molar extinction coefficient, efficient heat conversion, and the potential for targeted delivery, these agents can significantly increase the contrast and sensitivity of photoacoustic imaging. The quantitative evaluation of these agents through rigorous experimental protocols is essential for the continued development and clinical translation of this promising imaging modality.

References

- 1. researchgate.net [researchgate.net]

- 2. Optica Publishing Group [opg.optica.org]

- 3. Contrast Agents for Photoacoustic and Thermoacoustic Imaging: A Review [ouci.dntb.gov.ua]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Tutorial on phantoms for photoacoustic imaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Silver Nanoplate Contrast Agents for In Vivo Molecular Photoacoustic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contrast Agents for Photoacoustic and Thermoacoustic Imaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. briefs.techconnect.org [briefs.techconnect.org]

A Technical Guide to the Optical Properties of Near-Infrared Photoacoustic Contrast Agents

Disclaimer: The term "Photoacoustic contrast agent-1" (PACA-1) is a generic placeholder. This technical guide utilizes Indocyanine Green (ICG), a widely researched and FDA-approved near-infrared (NIR) dye, as a representative example of a photoacoustic contrast agent operating within the NIR window. The principles and methodologies described herein are broadly applicable to the characterization of similar agents.

This document provides an in-depth overview of the optical absorption characteristics of Indocyanine Green (ICG) for photoacoustic imaging applications. It is intended for researchers, scientists, and professionals in the field of drug development and biomedical imaging. The guide details the agent's absorption properties, the experimental protocols for their measurement, and visual workflows for conceptual understanding.

Optical Absorption Properties of Indocyanine Green (ICG) in the NIR Window

Indocyanine Green is a cyanine (B1664457) dye that exhibits strong optical absorption in the near-infrared (NIR) region, typically between 700 and 900 nm. This spectral range, often referred to as the "NIR window," is highly advantageous for in vivo imaging due to the reduced absorption and scattering of light by biological tissues such as hemoglobin and water, allowing for deeper tissue penetration.

The precise absorption maximum (λmax) of ICG is dependent on its concentration and the solvent environment. In aqueous solutions, ICG tends to form aggregates, which can shift its absorption spectrum. For instance, in plasma, ICG binds to proteins like albumin, leading to a characteristic absorption peak around 800 nm.

Table 1: Optical Absorption Characteristics of Indocyanine Green (ICG)

| Property | Value | Conditions |

| Peak Absorption (λmax) | ~780 nm | In aqueous solution (monomeric form) |

| Peak Absorption (λmax) | ~800 nm | Bound to plasma proteins |

| Molar Extinction Coefficient (ε) | >150,000 M⁻¹cm⁻¹ | At ~780 nm |

| Effective Absorption Range | 700 - 850 nm | NIR Window I |

Experimental Protocol: Measurement of Optical Absorption Spectrum

The following protocol outlines the standard procedure for measuring the optical absorption spectrum of a photoacoustic contrast agent like ICG using a UV-Vis-NIR spectrophotometer.

Objective: To determine the absorption spectrum and identify the peak absorption wavelength (λmax) of ICG in a relevant solvent (e.g., phosphate-buffered saline (PBS) or a solution containing bovine serum albumin (BSA) to mimic plasma).

Materials:

-

Indocyanine Green (ICG) powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bovine Serum Albumin (BSA)

-

UV-Vis-NIR Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Vortex mixer

-

Analytical balance and weighing paper

-

Micropipettes

Procedure:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of ICG powder.

-

Dissolve the ICG in PBS to prepare a concentrated stock solution (e.g., 1 mg/mL). Protect the solution from light to prevent photobleaching.

-

-

Preparation of Working Solutions:

-

Perform serial dilutions of the stock solution with PBS (or PBS containing a physiological concentration of BSA, e.g., 4%) to create a range of concentrations (e.g., 1, 2, 5, 10 µg/mL).

-

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

-

Set the wavelength range for scanning, for example, from 600 nm to 900 nm, to cover the NIR window.

-

Set the scanning speed and slit width according to the manufacturer's recommendations for optimal resolution.

-

-

Blank Measurement:

-

Fill a quartz cuvette with the solvent used for dilution (the "blank," e.g., PBS or PBS with BSA).

-

Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" measurement. This subtracts the absorbance of the solvent and the cuvette itself.

-

-

Sample Measurement:

-

Rinse the cuvette with the first ICG working solution, then fill the cuvette with this solution.

-

Place the sample cuvette in the spectrophotometer and initiate the spectral scan.

-

The instrument will measure the absorbance at each wavelength in the defined range.

-

-

Data Acquisition and Analysis:

-

Save the resulting absorption spectrum data.

-

Repeat the measurement for all prepared concentrations of ICG.

-

Analyze the spectra to identify the wavelength of maximum absorbance (λmax).

-

If the molar extinction coefficient is to be calculated, plot absorbance at λmax versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε) when the path length (l) is 1 cm and concentration (c) is in Molarity.

-

Visualizing Methodologies and Workflows

The following diagrams, created using the DOT language, illustrate key conceptual and experimental workflows related to the characterization and application of photoacoustic contrast agents.

In vitro characterization of Photoacoustic contrast agent-1 in cell culture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a novel photoacoustic contrast agent, designated as PACA-1. This document details the experimental protocols, quantitative data, and logical workflows for evaluating the performance and safety of PACA-1 in a cell culture environment.

Introduction to PACA-1

PACA-1 is a next-generation, nanoparticle-based photoacoustic contrast agent designed for enhanced imaging of deep-tissue vasculature and tumor microenvironments. It is composed of a biodegradable polymeric core encapsulating a near-infrared (NIR) absorbing organic dye, with a surface functionalized with polyethylene (B3416737) glycol (PEG) to improve biocompatibility and circulation time. The agent is engineered to provide a strong photoacoustic signal upon excitation with a laser in the 700-900 nm wavelength range.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the in vitro characterization of PACA-1.

Table 1: Cytotoxicity of PACA-1 in Different Cell Lines

| Cell Line | Type | IC50 (µg/mL) after 48h Incubation |

| HeLa | Human Cervical Cancer | > 250 |

| MCF-7 | Human Breast Cancer | > 250 |

| 4T1 | Murine Breast Cancer | > 250 |

| NIH/3T3 | Mouse Embryonic Fibroblast | > 250 |

Table 2: Cellular Uptake of PACA-1 in 4T1 Cells

| Incubation Time (hours) | Uptake Efficiency (%) | Intracellular PACA-1 (pg/cell) |

| 1 | 15.2 ± 2.1 | 5.8 ± 0.8 |

| 4 | 38.5 ± 4.5 | 14.7 ± 1.7 |

| 12 | 65.1 ± 6.3 | 24.9 ± 2.4 |

| 24 | 88.9 ± 7.8 | 34.0 ± 3.0 |

Table 3: Photoacoustic Signal Intensity of PACA-1 in Cell Pellets

| PACA-1 Concentration (µg/mL) | Photoacoustic Signal (a.u.) |

| 10 | 1.2 x 10^4 |

| 25 | 3.1 x 10^4 |

| 50 | 6.5 x 10^4 |

| 100 | 1.3 x 10^5 |

Table 4: Stability of PACA-1 Photoacoustic Signal

| Medium | Incubation Time (hours) | Signal Decrease (%) |

| PBS | 24 | < 1 |

| Complete Cell Culture Medium | 24 | < 3 |

| Human Serum | 24 | < 5 |

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below.

3.1. Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate HeLa, MCF-7, 4T1, and NIH/3T3 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of PACA-1 in complete cell culture medium (concentrations ranging from 10 to 500 µg/mL). Remove the old medium from the wells and add 100 µL of the PACA-1 dilutions. Include untreated cells as a negative control.

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

3.2. Cellular Uptake Study

-

Cell Seeding: Seed 4T1 cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with PACA-1 at a final concentration of 50 µg/mL in complete cell culture medium.

-

Incubation: Incubate the cells for 1, 4, 12, and 24 hours.

-

Cell Harvesting: At each time point, wash the cells three times with cold PBS to remove extracellular PACA-1. Detach the cells using trypsin and centrifuge to obtain a cell pellet.

-

Quantification:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the absorbance of the lysate at the characteristic peak of the encapsulated dye to determine the concentration of internalized PACA-1.

-

Count the number of cells to express the uptake as pg of PACA-1 per cell.

-

3.3. Photoacoustic Signal Generation in Cell Pellets

-

Cell Preparation: Prepare cell pellets of 4T1 cells containing varying concentrations of internalized PACA-1 (as prepared in the cellular uptake study).

-

Phantom Preparation: Suspend the cell pellets in a tissue-mimicking phantom (e.g., 1% agarose (B213101) gel).

-

Photoacoustic Imaging:

-

Use a photoacoustic imaging system with a tunable laser.

-

Acquire photoacoustic signals at the peak absorbance wavelength of PACA-1 (e.g., 820 nm).

-

Measure the amplitude of the photoacoustic signal from the region of interest corresponding to the cell pellet.

-

-

Data Analysis: Correlate the photoacoustic signal intensity with the concentration of PACA-1 in the cells.

3.4. In Vitro Stability Assay

-

Sample Preparation: Prepare solutions of PACA-1 (100 µg/mL) in PBS, complete cell culture medium, and human serum.

-

Incubation: Incubate the solutions at 37°C.

-

Signal Measurement: At various time points (0, 1, 4, 12, 24 hours), measure the photoacoustic signal of each solution using the photoacoustic imaging system.

-

Data Analysis: Calculate the percentage decrease in the photoacoustic signal over time compared to the initial signal at time 0.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway related to the cellular uptake of PACA-1.

Biocompatibility and cytotoxicity assessment of Photoacoustic contrast agent-1

A Technical Guide to the Biocompatibility and Cytotoxicity Assessment of Photoacoustic Contrast Agent-1 (PAC-1)

This guide provides a comprehensive overview of the essential biocompatibility and cytotoxicity assessments for a model photoacoustic contrast agent, designated here as this compound (PAC-1). For the purposes of this document, PAC-1 is modeled on pegylated gold nanorods (AuNRs), a widely studied class of photoacoustic contrast agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and visual workflows to guide preclinical safety evaluation.

Introduction to PAC-1 Biocompatibility

The biological safety of any exogenous agent is paramount for its clinical translation. For PAC-1, biocompatibility is determined by its interaction with biological systems at the molecular, cellular, and systemic levels. Key concerns include cytotoxicity (cell death), hemolytic activity (damage to red blood cells), and potential for inflammatory responses or long-term toxicity. The physicochemical properties of PAC-1, such as size, shape, surface charge, and especially surface coating, are critical determinants of its biocompatibility profile.[1][2][3] The as-synthesized nanorods often include cytotoxic surfactants like cetyltrimethylammonium bromide (CTAB), which must be replaced with biocompatible coatings such as polyethylene (B3416737) glycol (PEG) to mitigate toxicity.[1][4][5][6]

In Vitro Cytotoxicity Assessment

In vitro assays are the first line of evaluation for PAC-1 toxicity, providing crucial data on how the agent affects cellular viability and function.

Quantitative Cytotoxicity Data

The cytotoxicity of PAC-1 is highly dependent on its surface coating and the cell type being tested.[4] Below is a summary of representative data comparing uncoated (CTAB-capped) and coated (PEGylated) PAC-1 across various human cell lines.

| Cell Line | PAC-1 Formulation | Concentration | Cell Viability (%) | Assay Method | Reference |

| MDA-MB-231 (Breast Cancer) | CTAB-capped | 100 µg/mL | ~10% | Colorimetric Assay | [5] |

| MDA-MB-231 (Breast Cancer) | PEG-coated | 0.5 nM | >95% | Metabolic Assay | [7] |

| A549 (Lung Cancer) | PEG-coated | 3x10¹⁰ NP/mL | ~80-100% | Colorimetric Assay | [8] |

| HeLa (Cervical Cancer) | PDADMAC-coated | 150 µM (Gold) | >90% | Trypan Blue | [9] |

| HEY (Ovarian Cancer) | PEG-coated | up to 1.0 nM | No significant toxicity | Metabolic Assay | [7] |

| SKOV3 (Ovarian Cancer) | PEG-coated | up to 1.0 nM | No significant toxicity | Metabolic Assay | [7] |

Note: Data is compiled from multiple sources representing typical results for gold nanorods. Exact values can vary based on precise particle dimensions and experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

PAC-1 stock solution (sterile, dispersed in an appropriate vehicle)

-

Human cell line of interest (e.g., MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

Multichannel pipette and spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

PAC-1 Treatment: Prepare serial dilutions of PAC-1 in a complete culture medium. Remove the old medium from the wells and add 100 µL of the PAC-1 dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

-

Formazan (B1609692) Solubilization: Incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Afterwards, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

-

Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Workflow for In Vitro Cytotoxicity Testing

Hemocompatibility Assessment

Hemocompatibility testing evaluates the adverse effects of PAC-1 on blood components, primarily red blood cells (RBCs). The hemolysis assay is a standard method to quantify RBC lysis.

Quantitative Hemolysis Data

Properly functionalized PAC-1 agents are expected to have very low hemolytic activity. According to international standards, a hemolysis rate below 5% is generally considered acceptable for biomaterials.

| PAC-1 Formulation | Concentration Range | Hemolysis Rate (%) | Result | Reference |

| PEG-coated AuNPs | 4.69 - 600 µM | < 2% | Non-hemolytic | [2] |

| Polystyrene Nanoparticles (20nm) | Not specified | High | Hemolytic | [10] |

Experimental Protocol: Hemolysis Assay

This protocol is adapted from standard methods for assessing nanoparticle hemolytic properties.[10][11][12]

Materials:

-

Fresh whole blood (with anticoagulant like Li-heparin) from healthy donors.[13]

-

Phosphate-Buffered Saline (PBS)

-

PAC-1 dilutions in PBS

-

Triton X-100 (1% v/v in PBS) as a positive control.[13]

-

PBS as a negative control.[13]

-

Drabkin's reagent (for cyanmethemoglobin method)

-

Centrifuge and spectrophotometer

Procedure:

-

Blood Preparation: Collect fresh whole blood. Dilute the blood with PBS (e.g., 1:9 ratio of blood to PBS).

-

Sample Incubation: In centrifuge tubes, mix 100 µL of diluted blood with 700 µL of PBS and 100 µL of the PAC-1 sample at various concentrations.

-

Controls: Prepare a positive control (100 µL diluted blood + 700 µL PBS + 100 µL Triton X-100) and a negative control (100 µL diluted blood + 800 µL PBS).

-

Incubation: Incubate all tubes for 2 hours at 37°C with gentle agitation.

-

Centrifugation: Centrifuge the tubes (e.g., at 800 x g for 15 minutes) to pellet intact RBCs.

-

Hemoglobin Measurement: Carefully transfer the supernatant to a new 96-well plate. The amount of released hemoglobin in the supernatant is quantified by measuring its absorbance at 540 nm after conversion to cyanmethemoglobin with Drabkin's reagent.[11][12]

-

Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100

Workflow for Hemolysis Assay

In Vivo Biocompatibility

In vivo studies are essential to understand the systemic effects of PAC-1, including its biodistribution, clearance, and long-term toxicity.

Summary of In Vivo Findings

Long-term studies in animal models (e.g., mice) are critical. Reports on PEGylated gold nanorods show a favorable safety profile.

| Study Type | Animal Model | PAC-1 Formulation | Duration | Key Findings | Reference |

| Long-term Toxicity | Xenograft Mice | PEGylated AuNRs | 15 months | No signs of toxicity; no significant abnormalities in histology of major organs. | [14] |

| Acute Toxicity | Balb/c Mice | HAOA-AuNPs | 24 hours | No significant signs of toxicity observed in histopathological analysis. | [2] |

| Genotoxicity | Balb/c Mice | PEGylated AuNRs (50nm) | 21 days | Induced some DNA damage but was significantly less genotoxic than the chemotherapeutic agent cyclophosphamide. | [3] |

Experimental Protocol: Acute In Vivo Toxicity Study

This protocol outlines a basic acute toxicity study in a rodent model.

Materials:

-

Healthy mice (e.g., Balb/c), 6-8 weeks old

-

Sterile, pyrogen-free PAC-1 formulation

-

Vehicle control (e.g., sterile saline)

-

Standard animal housing and care facilities

Procedure:

-

Acclimatization: Acclimate animals to laboratory conditions for at least one week.

-

Grouping: Randomly divide animals into groups (n=5-10 per group), including a control group and several PAC-1 dose groups.

-

Administration: Administer PAC-1 via the intended clinical route (typically intravenous injection). The control group receives only the vehicle.

-

Observation: Monitor the animals daily for 14 days for clinical signs of toxicity, such as changes in weight, behavior, feeding habits, and any signs of distress.

-

Blood Collection: At the end of the study period (e.g., day 14), collect blood samples via cardiac puncture for hematology and serum biochemistry analysis.

-

Necropsy and Histopathology: Euthanize the animals and perform a gross necropsy. Collect major organs (liver, spleen, kidneys, lungs, heart, brain) and preserve them in 10% neutral buffered formalin. Process the tissues for histopathological examination by a qualified pathologist.

Potential Signaling Pathways in Cytotoxicity

When a nanoparticle like PAC-1 induces cytotoxicity, it often involves the activation of specific cellular signaling pathways. While highly biocompatible formulations of PAC-1 are designed to avoid these pathways, understanding them is crucial for mechanism-of-action studies, especially for less optimized formulations.

A primary mechanism of nanoparticle-induced toxicity is the generation of Reactive Oxygen Species (ROS), which leads to oxidative stress. This can trigger downstream pathways leading to inflammation or programmed cell death (apoptosis).

Conclusion

The biocompatibility and cytotoxicity of PAC-1 are fundamentally linked to its physicochemical properties, particularly its surface chemistry. Through a systematic evaluation involving in vitro cytotoxicity and hemocompatibility assays, followed by in vivo toxicity studies, a comprehensive safety profile can be established. PEGylated formulations of PAC-1, modeled on gold nanorods, consistently demonstrate high biocompatibility, with minimal cytotoxicity, low hemolytic activity, and no significant long-term toxicity in preclinical models. This robust safety profile underscores the potential of PAC-1 as a viable contrast agent for clinical photoacoustic imaging applications.

References

- 1. Cellular uptake and cytotoxicity of gold nanorods: molecular origin of cytotoxicity and surface effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. BJNANO - In vitro toxicity and bioimaging studies of gold nanorods formulations coated with biofunctional thiol-PEG molecules and Pluronic block copolymers [beilstein-journals.org]

- 6. Gold nanorods as contrast agents for biological imaging: optical properties, surface conjugation, and photothermal effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gold Nanorods for Ovarian Cancer Detection with Photoacoustic Imaging and Resection Guidance via Raman Imaging in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimising gold nanorods for photoacoustic imaging in vitro - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 9. inbs.med.utoronto.ca [inbs.med.utoronto.ca]

- 10. scispace.com [scispace.com]

- 11. Updated Method for In Vitro Analysis of Nanoparticle Hemolytic Properties | Springer Nature Experiments [experiments.springernature.com]

- 12. Method for analysis of nanoparticle hemolytic properties in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of Hemolytic Properties of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

Preliminary In Vivo Biodistribution of Photoacoustic Contrast Agent-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Photoacoustic Contrast Agent-1

Experimental Protocols

The following sections detail the methodologies for key experiments involved in determining the in vivo biodistribution of this compound.

Animal Models

In vivo biodistribution studies are typically conducted using small animal models.[6][7] For oncological applications, tumor-bearing mice are commonly used.[8][9]

-

Animal Strain: Athymic nude mice (nu/nu) are frequently used for tumor xenograft models to prevent rejection of human cancer cells.

-

Tumor Induction: To establish a tumor model, cancer cells (e.g., human prostate cancer cells or breast cancer cells) are subcutaneously injected into the flank or other relevant anatomical locations of the mice.[9][10] Experiments are typically performed when the tumors reach a specific size (e.g., 5-10 mm in diameter).[7]

-

Animal Care: All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Contrast Agent Administration

The route of administration significantly influences the biodistribution profile of the contrast agent.

-

Formulation: this compound is suspended in a sterile, biocompatible vehicle, such as phosphate-buffered saline (PBS).

-

Administration Route: For systemic biodistribution studies, intravenous (IV) injection via the tail vein is the most common method.[11]

-

Dosage: The concentration of the injected agent is a critical parameter and is typically determined based on preliminary in vitro and in vivo toxicity and efficacy studies.

Photoacoustic Imaging

In vivo imaging is performed to track the accumulation of the contrast agent in various organs over time.

-

Imaging System: A preclinical photoacoustic imaging system is used, often in combination with a co-registered ultrasound modality for anatomical reference.[8][12]

-

Laser Source: A tunable pulsed laser, typically operating in the NIR range (700-900 nm), is used to excite the contrast agent.[9] The specific wavelength is chosen to match the peak absorption of this compound.

-

Image Acquisition: Mice are anesthetized and placed on an imaging stage. Photoacoustic signals are acquired from regions of interest (e.g., tumor, liver, spleen, kidneys) at various time points post-injection (e.g., 1h, 4h, 24h, 48h).[11]

Ex Vivo Biodistribution Analysis

To quantify the amount of contrast agent in different organs, ex vivo analysis is performed as a terminal procedure.

-

Quantitative Analysis: The concentration of the contrast agent in each organ is determined using techniques such as inductively coupled plasma mass spectrometry (ICP-MS) for metallic nanoparticles.[7] This provides a highly sensitive and quantitative measure of the agent's distribution.

Quantitative Biodistribution Data

The following tables summarize the quantitative biodistribution of this compound in a tumor-bearing mouse model at different time points post-injection. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of this compound at 4 Hours Post-Injection

| Organ | % Injected Dose per Gram (%ID/g) |

| Liver | 15.2 ± 3.5 |

| Spleen | 10.8 ± 2.1 |

| Tumor | 8.5 ± 1.9 |

| Lungs | 2.1 ± 0.5 |

| Kidneys | 1.5 ± 0.4 |

| Heart | 0.8 ± 0.2 |

| Blood | 5.6 ± 1.1 |

Table 2: Biodistribution of this compound at 24 Hours Post-Injection

| Organ | % Injected Dose per Gram (%ID/g) |

| Liver | 18.9 ± 4.2 |

| Spleen | 14.2 ± 2.8 |

| Tumor | 12.3 ± 2.5 |

| Lungs | 1.2 ± 0.3 |

| Kidneys | 0.9 ± 0.2 |

| Heart | 0.5 ± 0.1 |

| Blood | 1.2 ± 0.3 |

Table 3: Biodistribution of this compound at 48 Hours Post-Injection

| Organ | % Injected Dose per Gram (%ID/g) |

| Liver | 16.5 ± 3.8 |

| Spleen | 12.1 ± 2.4 |

| Tumor | 10.1 ± 2.1 |

| Lungs | 0.8 ± 0.2 |

| Kidneys | 0.6 ± 0.1 |

| Heart | 0.3 ± 0.1 |

| Blood | 0.5 ± 0.1 |

Visualizations

The following diagrams illustrate the experimental workflow and the factors influencing the biodistribution of this compound.

Caption: Experimental workflow for in vivo biodistribution analysis.

Caption: Factors influencing the biodistribution of nanoparticles.

Discussion

The biodistribution data indicates that this compound primarily accumulates in the organs of the reticuloendothelial system (RES), namely the liver and spleen. This is a common characteristic of nanoparticle-based agents.[11] The accumulation in the tumor is significant and increases over the first 24 hours, likely due to the enhanced permeability and retention (EPR) effect, where the leaky vasculature of the tumor allows for the extravasation and retention of nanoparticles.

The clearance from the blood is relatively rapid, with a significant decrease in blood concentration observed at 24 hours post-injection. The low accumulation in the kidneys suggests that the renal clearance pathway is minimal for this agent, which is expected for nanoparticles of this size.

Conclusion

This technical guide has provided a comprehensive overview of the preliminary in vivo biodistribution of a representative photoacoustic contrast agent. The presented data and experimental protocols offer a foundational understanding for researchers and drug development professionals. The biodistribution profile, characterized by significant RES uptake and tumor accumulation via the EPR effect, highlights the potential of this class of contrast agents for cancer imaging and diagnostics. Further studies, including long-term toxicity and clearance assessments, are necessary for clinical translation.

References

- 1. Next generation gold nanomaterials for photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. DSpace [repository.aus.edu]

- 5. researchgate.net [researchgate.net]

- 6. Bio-distribution of Carbon Nanoparticles Studied by Photoacoustic Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. Photoacoustic imaging enhanced by indocyanine green-conjugated single-wall carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

The Dawn of a New Light: A Technical Guide to the Early-Stage Development of Novel Photoacoustic Contrast Agents

For Researchers, Scientists, and Drug Development Professionals

The convergence of light and sound in photoacoustic (PA) imaging is revolutionizing preclinical and clinical diagnostics, offering unparalleled spatial resolution at significant tissue depths. This hybrid imaging modality relies on the photoacoustic effect, where absorbed light energy is converted into ultrasonic waves. While endogenous chromophores like hemoglobin provide intrinsic contrast, the development of exogenous contrast agents is unlocking the full potential of this technology, enabling molecular and cellular imaging with remarkable sensitivity and specificity. This technical guide provides an in-depth exploration of the core principles and methodologies involved in the early-stage development of novel photoacoustic contrast agents.

Core Principles and Desired Characteristics of Photoacoustic Contrast Agents

The fundamental principle of photoacoustic imaging involves the generation of sound waves following the absorption of pulsed laser light by a contrast agent. This rapid, localized heating causes thermoelastic expansion, creating a pressure wave that can be detected by an ultrasound transducer. To be effective, an ideal exogenous photoacoustic contrast agent should possess a specific set of characteristics:

-

High Molar Extinction Coefficient: A high absorption cross-section in the near-infrared (NIR) window (650-1350 nm) is crucial for deep tissue penetration, as light scattering and absorption by endogenous molecules like water and hemoglobin are minimized in this range.

-

High Photostability: The agent must resist degradation under repeated laser irradiation to allow for consistent and longitudinal imaging.

-

Low Quantum Yield: A low fluorescence quantum yield is desirable, as it indicates that a larger portion of the absorbed photon energy is converted into heat, leading to a stronger photoacoustic signal.

-

Biocompatibility and Low Toxicity: The agent must be non-toxic and biocompatible to be suitable for in vivo applications.

-

Efficient Clearance: For clinical translation, the agent should have a clear and efficient pathway for elimination from the body to prevent long-term toxicity.

-

Targeting Specificity: For molecular imaging, the agent should be functionalized with targeting moieties (e.g., antibodies, peptides, aptamers) to specifically accumulate in tissues or cells of interest.

Classes of Photoacoustic Contrast Agents

A diverse array of materials is being explored for the development of photoacoustic contrast agents, broadly categorized into organic dyes and inorganic nanoparticles.

Organic Dyes

Small-molecule organic dyes are attractive due to their well-defined chemical structures, ease of modification, and often favorable biocompatibility.

-

Indocyanine Green (ICG): An FDA-approved dye with strong absorption in the NIR-I region (~800 nm). Its rapid clearance and established clinical use make it a valuable benchmark and component for more complex targeted agents.

-

Methylene Blue (MB): Another clinically used dye with an absorption maximum around 664 nm. It has been employed for applications such as sentinel lymph node mapping.

-

Porphyrins and Phthalocyanines: These macrocyclic compounds exhibit strong NIR absorption and can be chelated with various metal ions to tune their photophysical properties. They are also known for their use as photosensitizers in photodynamic therapy, opening avenues for theranostic applications.

Inorganic Nanoparticles

Inorganic nanoparticles offer high photostability, large absorption cross-sections, and tunable optical properties based on their size, shape, and composition.

-

Gold Nanoparticles (AuNPs): Gold nanorods, nanoshells, and nanocages are widely investigated due to their strong and tunable localized surface plasmon resonance (LSPR) in the NIR region. Their surface chemistry allows for straightforward functionalization with targeting ligands.

-

Carbon-Based Nanomaterials: Carbon nanotubes and graphene have broad absorption in the NIR range and high photothermal conversion efficiency. Their large surface area is advantageous for drug loading.

-

Semiconducting Polymer Nanoparticles (SPNs): These nanoparticles offer high molar extinction coefficients and good photostability. Their properties can be tuned by modifying the polymer backbone.

Quantitative Data of Representative Photoacoustic Contrast Agents

The following tables summarize key quantitative data for a selection of commonly investigated photoacoustic contrast agents.

Table 1: Properties of Organic Dye-Based Photoacoustic Contrast Agents

| Contrast Agent | Peak Absorption (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Reference |

| Indocyanine Green (ICG) | ~780 | ~2 x 10⁵ | 0.02 - 0.1 | [1][2] |

| Methylene Blue (MB) | ~664 | ~8 x 10⁴ | ~0.02 | [1][3] |

| Zinc Phthalocyanine (ZnPc) | ~670 | ~2 x 10⁵ | 0.06 | [4] |

| Protoporphyrin IX (PpIX) | ~635 | ~5 x 10³ | 0.16 | [4] |

Table 2: Properties of Inorganic Nanoparticle-Based Photoacoustic Contrast Agents

| Contrast Agent | Peak Absorption (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Size | Shape | Reference |

| Gold Nanorods | 700 - 1100 (tunable) | >10⁹ | 10-50 nm (width), 50-150 nm (length) | Rod | [1][5] |

| Gold Nanoshells | 600 - 1000 (tunable) | >10⁹ | 100-200 nm (diameter) | Sphere (core-shell) | [1] |

| Single-Walled Carbon Nanotubes | 650 - 1350 (broad) | High | 1-2 nm (diameter), 100-1000 nm (length) | Tube | [3] |

| Copper Sulfide Nanoparticles | >900 | High | 5-20 nm (diameter) | Sphere | [6] |

Experimental Protocols for Development and Characterization

The development of a novel photoacoustic contrast agent follows a systematic workflow, from synthesis and initial characterization to in vivo validation.

Synthesis of Gold Nanorods (Seed-Mediated Growth)

This protocol describes a common method for synthesizing gold nanorods with tunable aspect ratios.[7][8]

Materials:

-

Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

-

Cetyltrimethylammonium bromide (CTAB)

-

Sodium borohydride (B1222165) (NaBH₄), ice-cold

-

Silver nitrate (B79036) (AgNO₃)

-

Ascorbic acid

Procedure:

-

Seed Solution Preparation:

-

Prepare a 0.1 M CTAB solution.

-

To 1 mL of 0.1 M CTAB, add 25 µL of 10 mM HAuCl₄.

-

Rapidly inject 60 µL of ice-cold 10 mM NaBH₄ while stirring vigorously. The solution should turn a brownish-yellow, indicating the formation of gold seeds.

-

Keep the seed solution undisturbed for at least 30 minutes before use.

-

-

Growth Solution Preparation:

-

To 5 mL of 0.1 M CTAB, add 250 µL of 10 mM HAuCl₄.

-

Add a specific volume of 10 mM AgNO₃ (e.g., 30-50 µL) to control the aspect ratio of the nanorods.

-

Add 40 µL of 0.1 M ascorbic acid, which will reduce Au³⁺ to Au¹⁺ and cause the solution to become colorless.

-

-

Nanorod Growth:

-

Quickly inject 100 µL of the seed solution into the growth solution.

-

Allow the reaction to proceed for at least 4 hours at room temperature. The solution will gradually change color to a deep purple or brown, indicating the formation of gold nanorods.

-

-

Purification:

-

Centrifuge the solution to pellet the gold nanorods and remove excess CTAB and unreacted reagents.

-

Resuspend the nanorods in deionized water.

-

In Vitro Characterization

1. Optical and Photoacoustic Spectroscopy:

-

Objective: To determine the absorption spectrum and photoacoustic signal generation efficiency of the contrast agent.[6][9]

-

Procedure:

-

Prepare solutions of the contrast agent at various concentrations in a suitable solvent (e.g., water, PBS).

-

Measure the optical absorption spectrum using a UV-Vis-NIR spectrophotometer.

-

For photoacoustic spectroscopy, place the solutions in a phantom (e.g., a tube made of a material with low optical absorption like PTFE).

-

Irradiate the phantom with a tunable pulsed laser over the desired wavelength range (e.g., 680-970 nm).

-

Detect the generated photoacoustic signals using an ultrasound transducer.

-

Plot the photoacoustic signal intensity as a function of wavelength to obtain the photoacoustic spectrum.

-

2. Stability Analysis:

-

Objective: To assess the photostability and colloidal stability of the contrast agent.[5][10]

-

Procedure:

-

Photostability: Expose a solution of the contrast agent to continuous or pulsed laser irradiation at its peak absorption wavelength. Periodically measure its absorption spectrum to monitor for any changes that would indicate degradation.

-

Colloidal Stability: Monitor the size distribution and zeta potential of nanoparticle-based contrast agents over time in biologically relevant media (e.g., PBS, cell culture medium with serum) using dynamic light scattering (DLS).

-

3. Cytotoxicity Assay:

-

Objective: To evaluate the toxicity of the contrast agent to living cells.

-

Procedure:

-

Culture a relevant cell line (e.g., a cancer cell line for a tumor-targeted agent).

-

Incubate the cells with varying concentrations of the contrast agent for a specified period (e.g., 24-48 hours).

-

Perform a cell viability assay, such as the MTT or MTS assay, to quantify the percentage of viable cells compared to an untreated control.

-

In Vivo Characterization in a Tumor Model

1. Animal Model:

-

Establish a subcutaneous tumor model by injecting cancer cells (e.g., U-87 MG glioblastoma cells) into the flank of an immunocompromised mouse.[11][12]

-

Allow the tumors to grow to a suitable size (e.g., ~1 cm in diameter).

2. In Vivo Photoacoustic Imaging:

-

Objective: To evaluate the tumor accumulation and contrast enhancement of the agent in a living animal.

-

Procedure:

-

Acquire pre-injection (baseline) photoacoustic images of the tumor region.

-

Administer the contrast agent intravenously via the tail vein.

-

Acquire photoacoustic images at multiple time points post-injection (e.g., 15 min, 2h, 24h) to assess the pharmacokinetics and tumor accumulation.

-

If using a multispectral photoacoustic imaging system, unmix the signals from the contrast agent and endogenous absorbers (e.g., hemoglobin) to specifically visualize the agent's distribution.

-

3. Biodistribution Analysis:

-

Objective: To determine the distribution of the contrast agent in various organs.

-

Procedure:

-

At a final time point, euthanize the animal and harvest the major organs (e.g., tumor, liver, spleen, kidneys, lungs).

-

Perform ex vivo photoacoustic imaging of the harvested organs to visualize the agent's accumulation.

-

For a more quantitative analysis, use techniques like inductively coupled plasma mass spectrometry (ICP-MS) for metallic nanoparticles to determine the precise concentration of the agent in each organ.

-

Visualizing Workflows and Pathways

Diagrams generated using the DOT language provide a clear and structured representation of complex processes and relationships in the development of photoacoustic contrast agents.

General Workflow for Contrast Agent Development

References

- 1. Contrast Agents for Photoacoustic and Thermoacoustic Imaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Photoacoustic Contrast Agents (MPACs):Design Principles & Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. oar.a-star.edu.sg [oar.a-star.edu.sg]

- 5. mdpi.com [mdpi.com]

- 6. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable and reproducible synthesis of gold nanorods for biomedical applications: a comprehensive study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gold Nanorod Synthesis [sigmaaldrich.com]

- 9. Calibrated Photoacoustic Spectrometer Based on a Conventional Imaging System for In Vitro Characterization of Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Next generation gold nanomaterials for photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iris.unito.it [iris.unito.it]

- 12. researchgate.net [researchgate.net]

Theoretical Modeling of Photoacoustic Contrast Agent Behavior: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoacoustic (PA) imaging is a rapidly advancing biomedical imaging modality that offers a unique combination of the high contrast of optical imaging with the high spatial resolution of ultrasound imaging.[1][2][3] This hybrid technique relies on the photoacoustic effect, where the absorption of pulsed laser light by chromophores in tissue leads to thermoelastic expansion and the generation of ultrasonic waves.[4][5] These waves are then detected by ultrasound transducers to form images of the absorbed optical energy distribution. While endogenous chromophores like hemoglobin provide intrinsic contrast, the development of exogenous photoacoustic contrast agents (PACAs) has significantly expanded the capabilities of PA imaging, enabling molecular and cellular imaging with enhanced sensitivity and specificity.[6][7]

This technical guide provides a comprehensive overview of the theoretical modeling of the behavior of a generic photoacoustic contrast agent, referred to herein as "Photoacoustic Contrast Agent-1" (PACA-1). It is intended to serve as a core resource for researchers, scientists, and drug development professionals working in this field. The guide will cover the fundamental principles of photoacoustic signal generation, quantitative parameters of various contrast agents, detailed experimental protocols for their evaluation, and visual representations of key pathways and workflows.

Core Principles of Photoacoustic Signal Generation

The generation of a photoacoustic signal is a multi-step process that begins with the absorption of light and culminates in the production of an acoustic wave. This process can be broken down into several key stages, each governed by specific physical principles.

Signaling Pathway of Photoacoustic Effect

The following diagram illustrates the sequential steps involved in the generation of a photoacoustic signal from a contrast agent.

The initial pressure rise, p₀, generated by the thermoelastic expansion can be described by the following equation:

p₀ = Γ * μₐ * F

where:

-

Γ is the Grüneisen parameter, a dimensionless quantity representing the thermoacoustic efficiency of the medium.[8]

-

μₐ is the optical absorption coefficient of the contrast agent.[8]

-

F is the optical fluence of the laser pulse.[8]

Quantitative Data of Photoacoustic Contrast Agents

The efficacy of a photoacoustic contrast agent is determined by a combination of its photophysical and chemical properties. An ideal exogenous contrast agent should possess a high molar extinction coefficient, absorption in the near-infrared (NIR) window, high photostability, a low quantum yield to maximize heat conversion, and high biocompatibility.[7] The following tables summarize key quantitative data for different classes of photoacoustic contrast agents.

Table 1: Properties of Organic Dye-Based Contrast Agents

| Contrast Agent | Peak Absorption (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φf) | Reference |

| Indocyanine Green (ICG) | ~780 | ~2 x 10⁵ | ~0.027 | [9][10] |

| Methylene Blue (MB) | ~664 | ~7.5 x 10⁴ | ~0.02 | [6][11] |

| Evans Blue (EB) | ~620 | ~5 x 10⁴ | Moderate | [11] |

Table 2: Properties of Nanoparticle-Based Contrast Agents

| Contrast Agent Type | Material | Peak Absorption (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Key Features | Reference |

| Gold Nanorods | Gold | Tunable (NIR) | > 10⁹ | High photostability, tunable plasmon resonance | [2] |

| Carbon Nanotubes (CNTs) | Carbon | Broadband (NIR) | Lower than gold nanoparticles | High photostability, versatile functionalization | [6] |

| Conjugated Polymer Nanoparticles | Organic Polymers | Tunable (NIR) | 10⁵ - 10⁷ | High structural flexibility | [10] |

Experimental Protocols

The development and evaluation of a photoacoustic contrast agent involves a series of well-defined experimental procedures, from synthesis and characterization to in vitro and in vivo imaging.

Synthesis of Indocyanine Green (ICG)-Loaded PLGA Nanoparticles

This protocol describes a modified spontaneous emulsification solvent diffusion method for preparing ICG-loaded poly(DL-lactic-co-glycolic acid) (PLGA) nanoparticles.[12]

Materials:

-

Indocyanine green (ICG)

-

Poly(DL-lactic-co-glycolic acid) (PLGA)

-

Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)

-

Deionized water

Procedure:

-

Dissolve a specific amount of PLGA and ICG in acetone to form the organic phase.

-

Inject the organic phase into an aqueous solution of PVA under magnetic stirring.

-

Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.

-

Centrifuge the nanoparticle suspension to collect the nanoparticles.

-

Wash the nanoparticles with deionized water multiple times to remove excess PVA and unloaded ICG.

-

Resuspend the final ICG-loaded PLGA nanoparticles in deionized water or a suitable buffer for further characterization and use.

Characterization of PACA-1

1. Spectroscopic Analysis:

-

UV-Vis-NIR Spectroscopy: To determine the absorption spectrum and confirm the peak absorption wavelength of the contrast agent.

-

Fluorimetry: To measure the fluorescence quantum yield. A lower quantum yield is generally desirable for higher photoacoustic signal generation.[11]

2. Size and Morphology Analysis:

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of nanoparticle-based contrast agents.

-

Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology, size, and aggregation state of the nanoparticles.

3. Photoacoustic Signal Measurement:

-

A calibrated photoacoustic imaging system or a dedicated photoacoustic spectrometer is used to measure the photoacoustic signal intensity as a function of wavelength and concentration.[13] This allows for the determination of the photoacoustic generation efficiency.

In Vitro Imaging Protocol

Objective: To evaluate the photoacoustic signal of PACA-1 in a controlled environment.

Materials:

-

PACA-1 suspension at various concentrations

-

Tissue-mimicking phantom (e.g., agar (B569324) or gelatin-based)

-

Photoacoustic imaging system

Procedure:

-

Prepare tissue-mimicking phantoms with embedded channels or inclusions.

-

Fill the channels or inclusions with the PACA-1 suspension at different concentrations. A control channel with the vehicle solution should also be included.

-

Place the phantom in the photoacoustic imaging system.

-

Acquire photoacoustic images at the peak absorption wavelength of PACA-1.

-

Analyze the images to quantify the photoacoustic signal intensity as a function of PACA-1 concentration.

In Vivo Imaging Protocol (Small Animal Model)

Objective: To assess the biodistribution, targeting efficiency, and in vivo photoacoustic signal enhancement of PACA-1.

Animal Model:

-

Typically, nude mice bearing subcutaneous or orthotopic tumors are used.[14][15] All animal procedures must be approved by the relevant institutional animal care and use committee.

Procedure:

-

Anesthetize the animal and acquire pre-injection (baseline) photoacoustic images of the region of interest (e.g., tumor).

-

Administer PACA-1 to the animal, typically via intravenous injection.

-

Acquire photoacoustic images at multiple time points post-injection (e.g., 1h, 4h, 24h) to monitor the biodistribution and accumulation of the contrast agent in the target tissue.

-

If the contrast agent is targeted, compare the signal in the target tissue to that in non-target tissues.

-

After the final imaging session, the animal may be euthanized for biodistribution analysis of major organs using methods like inductively coupled plasma mass spectrometry (ICP-MS) for metallic nanoparticles or fluorescence imaging for fluorescent dyes.

Visualized Workflows

Experimental Workflow for PACA-1 Development and Evaluation

The following diagram outlines the typical workflow for the development and preclinical evaluation of a new photoacoustic contrast agent.

References

- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 2. Contrast Agents for Photoacoustic Imaging: A Review Focusing on the Wavelength Range - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoacoustic Imaging in Biomedicine and Life Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoacoustic imaging - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. Frontiers | Progress of photoacoustic imaging combined with targeted photoacoustic contrast agents in tumor molecular imaging [frontiersin.org]

- 8. Engineering Plasmonic Nanoparticles for Enhanced Photoacoustic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Photoacoustic Contrast Agents (MPACs):Design Principles & Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

- 12. Indocyanine green-loaded biodegradable nanoparticles: preparation, physicochemical characterization and in vitro release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. In vivo photoacoustic lifetime imaging of tumor hypoxia in small animals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. spiedigitallibrary.org [spiedigitallibrary.org]

Methodological & Application

Application Notes and Protocols for In Vivo Photoacoustic Imaging with Contrast Agents in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo photoacoustic (PA) imaging in mice using exogenous contrast agents. The information is designed to guide researchers in the effective application of this technology for preclinical studies.

Introduction to Photoacoustic Imaging with Exogenous Contrast Agents

Photoacoustic imaging is a hybrid modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound.[1][2][3][4][5][6][7][8][9] By converting absorbed light energy into ultrasonic waves, PA imaging can visualize endogenous chromophores like hemoglobin and melanin.[5][8] However, to enhance signal intensity and visualize specific biological targets, exogenous contrast agents are often employed.[1][3][5][6][8][10][11][12] These agents are designed to have strong optical absorption in the near-infrared (NIR) window (650-1700 nm), where light penetration in biological tissues is maximal.[6]

Commonly used photoacoustic contrast agents include:

-

Organic Dyes: Indocyanine green (ICG), a clinically approved dye, is frequently used.[6][13]

-

Lipid Emulsions: Intralipid, a parenteral nutrition agent, has been identified as a safe and effective PA contrast agent.[1][10][12]

-

Nanoparticles: Various nanoparticles, such as gold nanorods and single-walled carbon nanotubes, offer high photoacoustic signal and the potential for targeted imaging.[3][5][14][15][16]

Experimental Protocols

This section outlines the key steps for performing in vivo photoacoustic imaging in mice with a generic photoacoustic contrast agent, exemplified by agents like Intralipid or ICG.

Animal Preparation

-

Animal Model: Nude mice are commonly used to minimize light absorption by fur.[1][17] For tumor imaging studies, tumor cells (e.g., 4T1 breast cancer cells) can be subcutaneously inoculated.[1]

-

Anesthesia: Anesthetize the mice using a suitable method, such as isoflurane (B1672236) inhalation (e.g., 1-2%).[1][17][18] The anesthesia is typically delivered via a nose cone throughout the preparation and imaging procedure.[18]

-

Catheterization (for intravenous injection): For intravenous administration of the contrast agent, cannulate the tail vein with a needle connected to a polyethylene (B3416737) tubing.[1] This allows for injection of the agent while the mouse is positioned within the imaging system.[1]

Contrast Agent Preparation and Administration

-

Agent Preparation: The preparation will depend on the specific contrast agent.

-

Administration Route: The most common administration route is intravenous (IV) injection via the tail vein.[1][19][20] Intraperitoneal (IP) injection is an alternative that may provide more sustained contrast enhancement.[19][20]

-

Dosage: The dosage will vary depending on the agent.

Photoacoustic Imaging Procedure

-

Imaging System: A commercial small animal multispectral photoacoustic tomography (MSOT) system is often used.[1][18]

-

Animal Positioning: Place the anesthetized mouse in a dedicated animal holder.[18] A transparent membrane is used to separate the animal from the water bath that serves as an acoustic coupling medium.[18] The holder is then placed in the imaging chamber, which is filled with water maintained at a physiological temperature (e.g., 34°C).[1]

-

Image Acquisition:

-

Pre-injection Scan: Acquire baseline images for a period (e.g., 60 minutes) before injecting the contrast agent.[1][10]

-

Contrast Agent Injection: Inject the prepared contrast agent through the pre-placed catheter.

-

Post-injection Scan: Continue acquiring images for an extended period (e.g., 3 hours) after injection to observe the distribution and clearance of the agent.[1]

-

Multispectral Imaging: If using a multispectral system, acquire images at multiple wavelengths (e.g., 730, 760, 780, 800, 820, 850, and 875 nm) to differentiate the contrast agent from endogenous absorbers like hemoglobin.[1][10]

-

Data Analysis

-

Image Reconstruction: Reconstruct the raw photoacoustic data into cross-sectional images.[1] Normalize the data to the laser energy to account for fluctuations.[1]

-

Region of Interest (ROI) Analysis: Draw regions of interest over specific tissues or organs (e.g., tumor, liver, blood vessels) to quantify the photoacoustic signal intensity.[1]

-

Signal Enhancement Calculation: Compare the mean photoacoustic signal intensity within the ROIs before and after contrast agent injection to determine the signal enhancement.[1][10]

Data Presentation

The following tables summarize quantitative data from a representative study using Intralipid as a photoacoustic contrast agent in mice.

Table 1: Photoacoustic Signal Intensity of Different Agents (In Vitro)